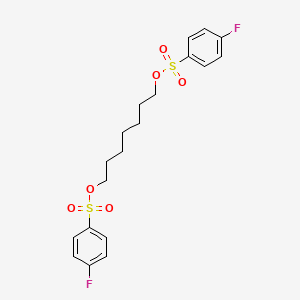
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C19H22F2O6S2. It is known for its unique structure, which includes a heptane backbone with two 4-fluorobenzenesulfonate groups attached at the 1 and 7 positions. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of heptane-1,7-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Heptane-1,7-diol+2(4-fluorobenzenesulfonyl chloride)→Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)+2HCl
Industrial Production Methods: Industrial production of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the sulfonate groups can be hydrolyzed to form heptane-1,7-diol and 4-fluorobenzenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Hydrolysis: The major products are heptane-1,7-diol and 4-fluorobenzenesulfonic acid.
科学的研究の応用
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) involves its ability to interact with nucleophilic sites on proteins and enzymes. The sulfonate groups can form covalent bonds with amino acid residues, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies of enzyme mechanisms and drug development.
類似化合物との比較
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): Similar structure but with chlorine atoms instead of fluorine.
Heptane-1,7-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine.
Heptane-1,7-diyl bis(4-nitrobenzenesulfonate): Similar structure but with nitro groups instead of fluorine.
Comparison: Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry and drug development.
特性
CAS番号 |
6278-65-5 |
|---|---|
分子式 |
C19H22F2O6S2 |
分子量 |
448.5 g/mol |
IUPAC名 |
7-(4-fluorophenyl)sulfonyloxyheptyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C19H22F2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2 |
InChIキー |
WBDWTRPYUQKXBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


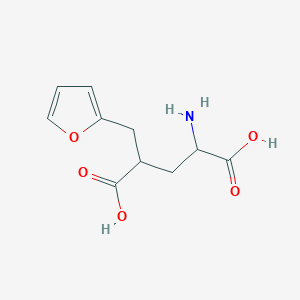

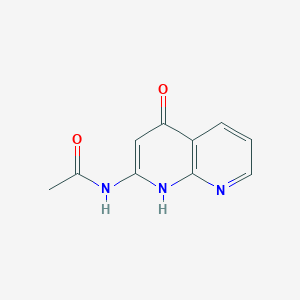

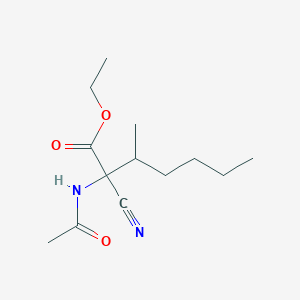
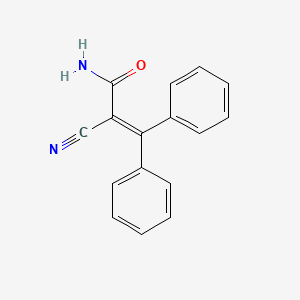

![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
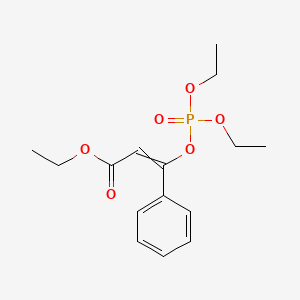
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
